molecular formula C19H16N2O3S B5915891 N-[(E)-3-(4-methylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]furan-2-carboxamide

N-[(E)-3-(4-methylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B5915891
M. Wt: 352.4 g/mol
InChI Key: AAMMULUVDLJMLH-FOWTUZBSSA-N
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Description

N-[(E)-3-(4-methylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]furan-2-carboxamide: is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-3-(4-methylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Enone Intermediate: The reaction begins with the condensation of 4-methylaniline with thiophene-2-carbaldehyde under basic conditions to form the enone intermediate.

    Michael Addition: The enone intermediate undergoes a Michael addition with furan-2-carboxamide in the presence of a base, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors.

Biology and Medicine:

    Drug Development: Due to its potential bioactivity, it can be explored as a lead compound in the development of new pharmaceuticals.

    Biological Probes: The compound can be used in the design of probes for studying biological processes.

Industry:

    Polymer Science: It can be incorporated into polymers to modify their properties, such as thermal stability and conductivity.

Mechanism of Action

The mechanism by which N-[(E)-3-(4-methylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]furan-2-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Uniqueness:

    Structural Complexity: The combination of aromatic and heterocyclic rings in this compound provides unique electronic properties.

    Functional Versatility: The presence of multiple functional groups allows for diverse chemical modifications and applications.

Properties

IUPAC Name

N-[(E)-3-(4-methylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-13-6-8-14(9-7-13)20-18(22)16(12-15-4-3-11-25-15)21-19(23)17-5-2-10-24-17/h2-12H,1H3,(H,20,22)(H,21,23)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMMULUVDLJMLH-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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